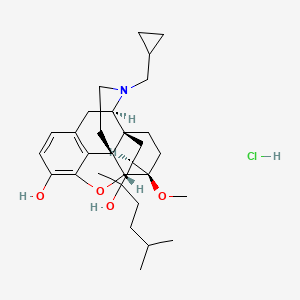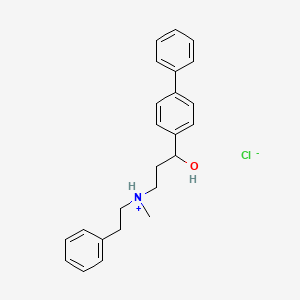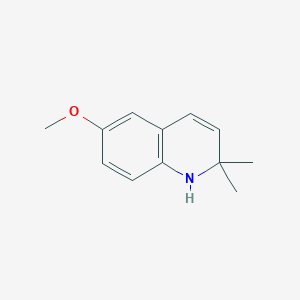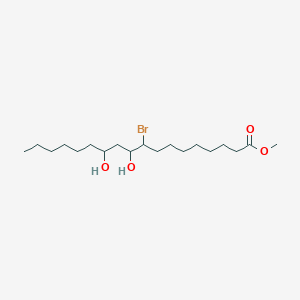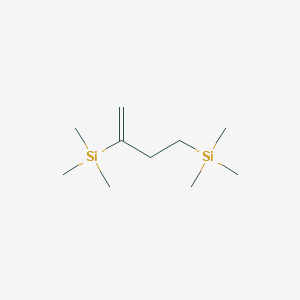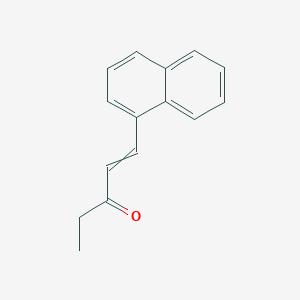![molecular formula C18H21NO5 B14654589 Diethyl [(6-methoxynaphthalen-2-yl)amino]propanedioate CAS No. 40445-60-1](/img/structure/B14654589.png)
Diethyl [(6-methoxynaphthalen-2-yl)amino]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [(6-methoxynaphthalen-2-yl)amino]propanedioate is an organic compound that features a naphthalene ring substituted with a methoxy group and an amino group, which is further esterified with diethyl propanedioate
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl [(6-methoxynaphthalen-2-yl)amino]propanedioate typically involves the reaction of 6-methoxy-2-naphthylamine with diethyl malonate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group attacks the carbonyl carbon of diethyl malonate, followed by esterification.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperatures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.
Reduction: Reduction of the nitro group (if present) can yield corresponding amines.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Concentrated sulfuric acid (H₂SO₄) for sulfonation, nitric acid (HNO₃) for nitration.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Nitro, sulfo, and halogenated derivatives.
Scientific Research Applications
Diethyl [(6-methoxynaphthalen-2-yl)amino]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Diethyl [(6-methoxynaphthalen-2-yl)amino]propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of key metabolic enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
- N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
Comparison: Diethyl [(6-methoxynaphthalen-2-yl)amino]propanedioate is unique due to its ester functional group, which can influence its reactivity and solubility compared to similar amide derivatives. The presence of the methoxy group on the naphthalene ring also imparts distinct electronic properties, affecting its interaction with biological targets and its overall chemical behavior.
Properties
CAS No. |
40445-60-1 |
|---|---|
Molecular Formula |
C18H21NO5 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
diethyl 2-[(6-methoxynaphthalen-2-yl)amino]propanedioate |
InChI |
InChI=1S/C18H21NO5/c1-4-23-17(20)16(18(21)24-5-2)19-14-8-6-13-11-15(22-3)9-7-12(13)10-14/h6-11,16,19H,4-5H2,1-3H3 |
InChI Key |
MFNDAOYQTUVHHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC1=CC2=C(C=C1)C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


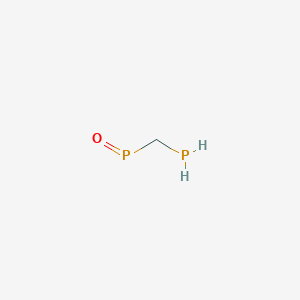
![1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14654510.png)
![Methyl [3-hydroxy-2-(pent-2-en-1-yl)cyclopentyl]acetate](/img/structure/B14654511.png)
![4-Oxo-3-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-sulfonic acid](/img/structure/B14654513.png)

![Lithium, [(methylsulfinyl)(methylthio)methyl]-](/img/structure/B14654523.png)
